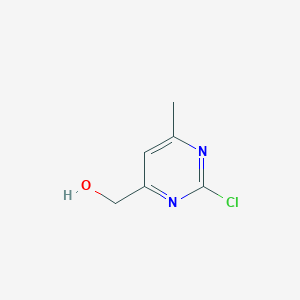

(2-Chloro-6-methylpyrimidin-4-yl)methanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2-chloro-6-methylpyrimidin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-2-5(3-10)9-6(7)8-4/h2,10H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSZITGLKYKBMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181363-21-3 | |

| Record name | (2-chloro-6-methylpyrimidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 6 Methylpyrimidin 4 Yl Methanol

Direct Synthesis Approaches to (2-Chloro-6-methylpyrimidin-4-yl)methanol

Direct approaches typically involve the modification of a pre-formed pyrimidine (B1678525) ring that already contains the desired substitution pattern, namely the chloro group at position 2 and the methyl group at position 6. These methods are often characterized by their high degree of predictability and efficiency.

One of the most straightforward methods for the synthesis of (2-Chloro-6-methylpyrimidin-4-yl)methanol is through the reduction of a corresponding carbonyl precursor at the C4 position. This pathway leverages well-established reduction chemistry and is contingent on the availability of the necessary starting materials.

The primary precursor for this route is 2-chloro-6-methylpyrimidine-4-carboxylic acid or its ester derivatives. The carboxylic acid group can be reduced to the primary alcohol. This transformation is a standard procedure in organic synthesis. Common reducing agents for converting carboxylic acids or esters to alcohols include lithium aluminum hydride (LAH) or sodium borohydride (B1222165) in the presence of a co-reagent.

A two-step approach involves the partial reduction of the ester to the corresponding aldehyde, 2-chloro-6-methylpyrimidine-4-carbaldehyde, followed by a subsequent selective reduction to the alcohol. chemrxiv.org The reduction of the aldehyde to the alcohol can be achieved with high chemoselectivity using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. researchgate.netyoutube.com This reagent is particularly effective as it typically does not reduce other functional groups like esters or the chloro-substituent on the pyrimidine ring under standard conditions. youtube.com

Table 1: Key Reduction Reactions

| Precursor | Reducing Agent | Product |

|---|---|---|

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid (or ester) | Lithium Aluminum Hydride (LAH) | (2-Chloro-6-methylpyrimidin-4-yl)methanol |

| 2-Chloro-6-methylpyrimidine-4-carbaldehyde | Sodium Borohydride (NaBH₄) | (2-Chloro-6-methylpyrimidin-4-yl)methanol |

The fundamental approach to synthesizing substituted pyrimidines involves the construction of the heterocyclic ring from acyclic precursors. The most common and well-established method is the Principal Synthesis, which involves the condensation of a compound containing an N-C-N fragment (like an amidine) with a C-C-C fragment (like a 1,3-dicarbonyl compound or its equivalent). organic-chemistry.org

For the specific target compound, a viable strategy begins with the reaction of acetamidine (B91507) hydrochloride with a malonic ester derivative, such as dimethyl malonate, in the presence of a base like sodium methoxide. google.com This cyclocondensation reaction forms 4,6-dihydroxy-2-methylpyrimidine. google.com

Following the formation of the dihydroxy pyrimidine core, the hydroxyl groups are converted to chloro groups. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or triphosgene, yielding the versatile intermediate 4,6-dichloro-2-methylpyrimidine. google.com From this dichloro-intermediate, selective functionalization is required. The chlorine atom at the C4 position is generally more reactive towards nucleophilic substitution than the one at C2. A subsequent nucleophilic substitution with a suitable one-carbon synthon that can be converted to a hydroxymethyl group would complete the synthesis. For instance, a reaction with a protected form of formaldehyde (B43269) followed by deprotection could yield the target alcohol. The differential reactivity of the chloro groups allows for a regioselective synthesis pathway. google.comresearchgate.net

Table 2: Cyclization and Functionalization Pathway

| Step | Reactants | Key Intermediate/Product |

|---|---|---|

| 1. Cyclization | Acetamidine HCl, Dimethyl malonate, NaOMe | 4,6-dihydroxy-2-methylpyrimidine |

| 2. Chlorination | 4,6-dihydroxy-2-methylpyrimidine, POCl₃ or Triphosgene | 4,6-dichloro-2-methylpyrimidine |

| 3. Functionalization | 4,6-dichloro-2-methylpyrimidine, C1 Synthon | (2-Chloro-6-methylpyrimidin-4-yl)methanol |

Catalytic Synthesis of Pyrimidine Alcohols

Modern synthetic chemistry has increasingly focused on catalytic methods to enhance efficiency, atom economy, and sustainability. The synthesis of pyrimidine alcohols is no exception, with several catalytic strategies being developed that utilize transition metals and multicomponent reactions. While often demonstrated for a broad range of pyrimidine derivatives, these principles are applicable to the synthesis of specifically substituted pyrimidine alcohols.

Transition metal catalysts, particularly those based on palladium, copper, ruthenium, and iridium, are pivotal in modern organic synthesis for forming C-C and C-N bonds. google.com In the context of pyrimidine synthesis, these catalysts can be employed in cross-coupling reactions to introduce functional groups onto the pyrimidine ring. For instance, a pre-formed chloropyrimidine could undergo a coupling reaction to introduce a hydroxymethyl group or a precursor group at the C4 position. Copper-catalyzed reactions, valued for their low cost and toxicity, have been used to synthesize multi-substituted pyrimidines from primary alcohols, secondary alcohols, and amidines. chemicalbook.com

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. Sustainable MCRs for pyrimidine synthesis have been developed using alcohols as key building blocks. google.com For example, a regioselective, iridium-catalyzed MCR can assemble pyrimidines from an amidine and up to three different alcohol molecules. google.com This process proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water as the only byproducts. By carefully selecting the alcohol precursors, it is possible to construct a pyrimidine ring with a hydroxymethyl substituent.

Acceptorless dehydrogenative coupling (ADC) is a powerful and sustainable strategy that uses alcohols as starting materials to form new C-C and C-N bonds, releasing hydrogen gas as a benign byproduct. researchgate.net This methodology has been successfully applied to the synthesis of pyrimidines. Catalytic systems based on ruthenium, iridium, or platinum can facilitate the multicomponent synthesis of pyrimidines directly from alcohols and amidines. researchgate.net The reaction typically begins with the catalyst dehydrogenating an alcohol to an aldehyde in situ. This is followed by a series of condensation and cyclization steps with the amidine and another alcohol-derived component, culminating in an aromatizing dehydrogenation to form the pyrimidine ring. chemscene.com This approach allows for the direct incorporation of an alcohol-derived fragment, which can be tailored to introduce the required hydroxymethyl group onto the pyrimidine scaffold.

Table 3: Overview of Catalytic Methodologies

| Methodology | Key Features | Relevant Metals |

|---|---|---|

| Transition Metal Catalysis | Cross-coupling for functionalization | Pd, Cu, Ru, Ir |

| Multicomponent Reactions | High efficiency, combines 3+ reactants | Ir |

| Dehydrogenative Coupling | Uses alcohols as feedstock, sustainable | Ru, Ir, Pt, Ni |

Sustainable Chemistry Aspects in (2-Chloro-6-methylpyrimidin-4-yl)methanol Synthesis

The integration of sustainable or "green" chemistry principles into the synthesis of complex molecules is a paramount objective in modern chemical manufacturing. For a target compound like (2-Chloro-6-methylpyrimidin-4-yl)methanol, while specific literature detailing established green synthetic routes is not abundant, a sustainable approach can be conceptualized by applying green chemistry principles to its logical synthetic precursors. The focus lies on minimizing waste, reducing energy consumption, utilizing renewable feedstocks, and employing less hazardous substances. rasayanjournal.co.inpowertechjournal.com

Key strategies for enhancing the sustainability of the synthesis for (2-Chloro-6-methylpyrimidin-4-yl)methanol and related pyrimidine derivatives include the use of alternative energy sources, green catalysts, biocatalysis, and solvent-free reaction conditions. benthamdirect.comnih.gov These approaches aim to improve upon traditional synthetic methods that often rely on hazardous reagents and volatile organic solvents. rasayanjournal.co.in

A logical and common synthetic pathway to (2-Chloro-6-methylpyrimidin-4-yl)methanol involves the reduction of its corresponding carboxylic acid, 2-chloro-6-methylpyrimidine-4-carboxylic acid, or an ester derivative thereof. Therefore, sustainable considerations can be applied to both the formation of this key intermediate and its subsequent reduction.

Catalytic and Energy-Efficient Approaches

The principles of green chemistry encourage the use of catalytic reagents over stoichiometric ones and the minimization of energy requirements. powertechjournal.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for synthesizing pyrimidine derivatives. rasayanjournal.co.inpowertechjournal.comnih.gov This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.in For the synthesis of the pyrimidine core or subsequent modifications, microwave assistance could offer a significant improvement in energy efficiency. powertechjournal.com

Multicomponent Reactions (MCRs): Designing syntheses that combine several steps into a single "one-pot" operation improves atom economy and reduces waste from intermediate workup and purification steps. rasayanjournal.co.in An iridium-catalyzed multicomponent synthesis has been developed for pyrimidines, assembling them from amidines and alcohols. organic-chemistry.orgnih.govacs.org This strategy, which liberates only water and hydrogen as byproducts, exemplifies a highly efficient and sustainable route to complex pyrimidine structures. nih.gov

Solvent-Free and Green Solvent Reactions: Eliminating volatile organic solvents is a core goal of green chemistry. rasayanjournal.co.in Reactions performed under solvent-free conditions or in greener alternatives like water or ionic liquids can significantly reduce the environmental impact of a synthetic process. rasayanjournal.co.inpowertechjournal.com For instance, the synthesis of certain pyrido[2,3-d]pyrimidines has been successfully achieved in water using nanocrystalline MgO as a catalyst. eurekaselect.com

Table 1: Comparison of Traditional vs. Green Synthetic Strategies for Pyrimidine Derivatives

| Parameter | Traditional Approach | Green Chemistry Approach | Source(s) |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasound | rasayanjournal.co.in, powertechjournal.com |

| Catalysis | Stoichiometric reagents, hazardous acids/bases | Reusable heterogeneous catalysts, organocatalysts, biocatalysts | powertechjournal.com, organic-chemistry.org |

| Solvents | Volatile organic compounds (e.g., DMF, Dichloromethane) | Water, ionic liquids, solvent-free conditions | rasayanjournal.co.in, powertechjournal.com |

| Process | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reactions | rasayanjournal.co.in, organic-chemistry.org |

| Waste | Significant generation of byproducts and solvent waste | Minimized waste (high atom economy), recyclable catalysts | rasayanjournal.co.in |

Biocatalysis in the Synthesis of Pyrimidine Alcohols

Biocatalysis offers a highly attractive green alternative for key synthetic transformations, particularly in the reduction of carbonyl compounds to alcohols. The use of enzymes, either isolated or in whole-cell systems, provides exceptional selectivity under mild reaction conditions (ambient temperature and pressure in aqueous media), thereby reducing energy consumption and avoiding the need for hazardous chemical reagents. mdpi.comnih.gov

For the synthesis of (2-Chloro-6-methylpyrimidin-4-yl)methanol, the critical step is the reduction of the carbonyl group of a precursor like 2-chloro-6-methylpyrimidine-4-carboxylic acid or its ester. Biocatalytic reduction using ketoreductases is a well-established and powerful method for producing chiral alcohols with high enantiomeric excess. mdpi.com

Research on bulky pyrimidine derivatives has demonstrated that microbial biocatalysts, such as Saccharomyces cerevisiae, can effectively reduce prochiral ketones to secondary alcohols with high enantiomeric excess (up to 99% ee). mdpi.com This process of enzymatic desymmetrization is a powerful tool for creating chiral molecules from simple starting materials. mdpi.com While the specific reduction of the 2-chloro-6-methylpyrimidine-4-carbonyl moiety has not been detailed, the success with structurally similar heterocyclic ketones suggests high potential for this methodology.

Table 2: Examples of Biocatalytic Reductions in Heterocyclic Chemistry

| Substrate Type | Biocatalyst | Product | Conversion / Selectivity | Source(s) |

| Prochiral phenacyl pyrimidines | Saccharomyces cerevisiae | Chiral secondary alcohols | Moderate conversion, up to >99% ee | mdpi.com |

| Naphthalene derivatives | 2-naphthoyl-coenzyme A reductases (NCR) | Dihydro-naphthalene derivatives | Enantioselective reduction | nih.gov |

| Bulky-bulky pyrimidine ketones | Various microbial biocatalysts | Chiral secondary alcohols | Varied conversion, high enantioselectivity | mdpi.com |

The application of these sustainable principles—ranging from catalytic multicomponent reactions for building the pyrimidine core to highly selective biocatalytic reductions for installing the final alcohol functionality—provides a clear framework for developing an environmentally benign and efficient synthesis of (2-Chloro-6-methylpyrimidin-4-yl)methanol.

Mechanistic Investigations of Reactions Involving 2 Chloro 6 Methylpyrimidin 4 Yl Methanol

Detailed Reaction Mechanisms in Pyrimidine (B1678525) Derivatization

The synthesis of the pyrimidine core of (2-Chloro-6-methylpyrimidin-4-yl)methanol and its derivatives is rooted in classical cyclization strategies. The most common approach involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with an N-C-N fragment like an amidine, urea (B33335), or guanidine.

The mechanism for forming a substituted pyrimidine ring typically begins with the nucleophilic attack of the N-C-N component on one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular condensation and dehydration sequence to form the heterocyclic ring. For (2-Chloro-6-methylpyrimidin-4-yl)methanol, a plausible synthetic route would start with a precursor like a 4-methyl-β-ketoester.

The key steps in the ring formation are:

Initial Condensation: The reaction is often initiated by the attack of a nitrogen atom from the amidine or urea on a carbonyl carbon of the β-dicarbonyl compound, forming a hemiaminal intermediate.

Dehydration: This intermediate readily loses a molecule of water to form a more stable enamine or a related unsaturated species.

Cyclization: The second nitrogen atom of the N-C-N component then attacks the remaining carbonyl group in an intramolecular fashion, leading to the formation of a six-membered dihydropyrimidine (B8664642) ring.

Aromatization: The final step is the elimination of another molecule of water to yield the aromatic pyrimidine ring.

Following the formation of the core 6-methylpyrimidin-4-ol structure, subsequent derivatization steps are required. The hydroxyl group at the 4-position can be converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃). The hydroxymethyl group at the 4-position is typically installed either by reduction of a corresponding carboxylic acid or ester, or by functionalization of a methyl group.

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Pyrimidine Ring

The presence of a chlorine atom at the C2 position and the inherently electron-deficient nature of the pyrimidine ring make (2-Chloro-6-methylpyrimidin-4-yl)methanol an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The two ring nitrogen atoms act as powerful electron-withdrawing groups, stabilizing the negatively charged intermediate formed during the reaction.

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom at C2). This step is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.

The stability of the Meisenheimer complex is crucial for the facility of the reaction. For pyrimidines, the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atoms, which provides significant stabilization. stackexchange.comechemi.com When attack occurs at the C2 or C4 positions, a resonance structure can be drawn where the negative charge resides on a nitrogen atom, which is a major stabilizing contributor. stackexchange.comechemi.com

In pyrimidine systems with leaving groups at both C2 and C4, nucleophilic attack generally occurs preferentially at the C4 position. stackexchange.com This regioselectivity can be explained by Frontier Molecular Orbital (FMO) theory, which suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, making it more electrophilic and susceptible to nucleophilic attack. stackexchange.com Furthermore, the intermediate formed from attack at C4 is often more stable.

| Position of Attack | Relative Reactivity | Stabilization of Meisenheimer Complex | Rationale |

|---|---|---|---|

| C4/C6 | Highest | Strong (charge delocalized to para-nitrogen) | The negative charge of the intermediate is effectively stabilized by resonance involving the nitrogen atom at the 1-position. The LUMO coefficient is typically largest at this position. stackexchange.com |

| C2 | High | Strong (charge delocalized to both ortho-nitrogens) | The negative charge is stabilized by two adjacent nitrogen atoms, though steric hindrance from the approaching nucleophile and lone pair repulsion can be slightly greater than at C4. stackexchange.com |

| C5 | Very Low | Weak (no direct delocalization onto nitrogen) | The negative charge cannot be delocalized onto the ring nitrogens through resonance, making the intermediate significantly less stable. |

Electrophilic and Radical Mechanisms in Pyrimidine Functionalization

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution on the pyrimidine ring is generally difficult. The ring nitrogens are basic and will be protonated under the strongly acidic conditions often required for electrophilic substitution, leading to the formation of a highly deactivated pyrimidinium cation. Furthermore, the nitrogen atoms exert a strong electron-withdrawing inductive effect, which deactivates the entire ring towards electrophilic attack.

However, if electrophilic substitution does occur, it is most likely to happen at the C5 position. This position is analogous to the meta-position in benzene (B151609) and is the least electron-deficient carbon atom in the pyrimidine ring. Resonance analysis shows that the positive charge in the sigma complex intermediate for attack at C2, C4, or C6 would place a positive charge adjacent to a ring nitrogen, which is highly unfavorable. For attack at C5, this destabilizing arrangement is avoided.

Radical Substitution: Radical substitution reactions provide an alternative pathway for the functionalization of pyrimidines. These reactions proceed through a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org

Initiation: A radical initiator (e.g., AIBN or a peroxide) is homolytically cleaved by heat or UV light to generate free radicals.

Propagation: The generated radical can then react with the pyrimidine ring. This can occur via two main pathways:

The radical adds to the aromatic ring, temporarily breaking the aromaticity and forming a new radical intermediate. This intermediate can then be oxidized to a substitution product.

A radical abstracts a hydrogen atom from a substituent (like the methyl group on (2-Chloro-6-methylpyrimidin-4-yl)methanol), creating a new radical species that can undergo further reactions.

Termination: The reaction is concluded when two radicals combine to form a stable, non-radical species. wikipedia.org

Radical reactions are often less sensitive to the electronic effects that hinder electrophilic substitution, making them a valuable tool for introducing functional groups onto the pyrimidine core.

Kinetic and Thermodynamic Analysis of Pyrimidine-Forming Reactions

The formation and derivatization of the pyrimidine ring are governed by both kinetic and thermodynamic principles.

Kinetics: The rates of pyrimidine-forming reactions are highly dependent on reaction conditions. The initial condensation step is often the rate-limiting step in ring synthesis. The use of acid or base catalysis is common to increase the electrophilicity of the carbonyl groups or the nucleophilicity of the N-C-N component, respectively.

In SNAr reactions, the rate is determined by the energy barrier of the first step—the nucleophilic attack and formation of the Meisenheimer complex. Factors that stabilize this intermediate, such as strong electron-withdrawing groups on the ring, will lower the activation energy and increase the reaction rate. Computational studies on related systems have quantified these energy barriers, showing that the activation energy for attack at a more reactive site (like C4 or C2) is significantly lower than at less reactive sites. wuxiapptec.com

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |

|---|---|---|

| Ring Formation (e.g., Biginelli Reaction) | - Catalyst (acid or base)

| - Formation of stable aromatic ring

|

| Nucleophilic Aromatic Substitution (SNAr) | - Nucleophilicity of the attacking species

| - Relative bond strengths of C-Leaving Group vs. C-Nucleophile

|

| Electrophilic Aromatic Substitution | - High activation energy due to ring deactivation

| - Aromaticity is preserved

|

The regioselectivity of some reactions can be under either kinetic or thermodynamic control. For example, in certain Biginelli-type reactions, different reaction conditions (e.g., choice of base) can lead to different isomers, with the kinetically controlled product forming faster at lower temperatures and the thermodynamically more stable product dominating at higher temperatures or longer reaction times. researchgate.net

Derivatization and Functionalization Strategies Utilizing 2 Chloro 6 Methylpyrimidin 4 Yl Methanol

Transformations of the Hydroxymethyl Group

The primary alcohol functionality of (2-Chloro-6-methylpyrimidin-4-yl)methanol is a prime target for various synthetic manipulations, enabling its conversion into a variety of other functional groups.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid is a fundamental transformation that opens doors to further derivatization. The choice of oxidizing agent and reaction conditions dictates the final product. Milder reagents are typically employed for the synthesis of the aldehyde to prevent over-oxidation to the carboxylic acid.

A variety of oxidizing agents can be utilized for these transformations. For instance, reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for the selective oxidation of primary alcohols to aldehydes. For the conversion to a carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are often required. The chemoselective oxidation of alcohols to their corresponding carbonyl compounds is a critical step in many synthetic pathways. researchgate.net

| Product | Oxidizing Agent | Typical Reaction Conditions |

|---|---|---|

| 2-Chloro-6-methylpyrimidine-4-carbaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room temperature |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Potassium permanganate (KMnO4) | Aqueous basic solution, Heat |

Ether and Ester Formation

The hydroxyl group readily participates in ether and ester formation, providing a straightforward method to introduce a wide array of substituents. The Williamson ether synthesis, a classic method for forming ethers, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. masterorganicchemistry.com

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid or a coupling agent. sci-hub.stresearchgate.net Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) have been shown to be effective for the esterification of carboxylic acids with alcohols. sci-hub.stresearchgate.net

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Etherification (Williamson) | Base (e.g., NaH), Alkyl halide (R-X) | (2-Chloro-6-methylpyrimidin-4-yl)methoxymethyl ether |

| Esterification | Carboxylic acid (R-COOH), Acid catalyst or Coupling agent | (2-Chloro-6-methylpyrimidin-4-yl)methyl ester |

Halogenation of the Alcohol Moiety

The hydroxyl group can be replaced by a halogen atom, converting the alcohol into a more reactive alkyl halide. This transformation is crucial for subsequent nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for the conversion of primary alcohols to the corresponding chlorides and bromides. This functional group interconversion provides a versatile handle for introducing a variety of nucleophiles.

Reactions at the Pyrimidine (B1678525) Ring Positions

The pyrimidine ring itself offers opportunities for functionalization, primarily through substitution of the chloro group and modification of the methyl group.

Substitution Reactions of the Chloro Group

The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, leading to the synthesis of diverse pyrimidine derivatives. The reactivity of the chloro group can be influenced by the nature of the nucleophile and the reaction conditions. The quaternization of the pyrimidine ring can make the molecule more susceptible to nucleophilic reactions. wur.nl

The reaction with various nucleophiles can lead to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds at the C2 position. For example, reaction with an amine would yield a 2-aminopyrimidine (B69317) derivative, while reaction with a thiol would result in a 2-thiopyrimidine. chemrxiv.org

| Nucleophile | Product Type | Significance |

|---|---|---|

| Amines (R-NH2) | 2-Aminopyrimidine derivatives | Core structures in many biologically active compounds |

| Alkoxides (R-O-) | 2-Alkoxypyrimidine derivatives | Modification of electronic and physical properties |

| Thiolates (R-S-) | 2-Thiopyrimidine derivatives | Important intermediates in medicinal chemistry |

Modifications of the Methyl Group

While the methyl group is generally less reactive than the other functional groups, it can undergo transformations under specific conditions. For instance, radical halogenation could introduce a halogen atom onto the methyl group, creating a reactive handle for further substitution reactions. Additionally, oxidation of the methyl group, though challenging, could lead to the corresponding carboxylic acid. The functionalization of the methyl group on the pyrimidine ring can lead to derivatives with altered biological activities. mdpi.com

Introduction of Nitrogenous Substituents (e.g., amine, piperazine (B1678402) derivatives)

The chlorine atom at the C2 position of the pyrimidine ring in (2-Chloro-6-methylpyrimidin-4-yl)methanol is highly susceptible to nucleophilic aromatic substitution (SNA r). nih.govlibretexts.org This reactivity is a cornerstone for introducing a wide array of nitrogenous substituents, thereby creating diverse molecular scaffolds. The electron-deficient nature of the pyrimidine ring facilitates the attack of nitrogen nucleophiles, leading to the displacement of the chloride leaving group. nih.gov

The reaction can proceed through two primary pathways depending on the nucleophilicity of the amine derivative:

Non-catalyzed SNAr: Highly nucleophilic amines, such as secondary aliphatic amines (e.g., piperidine, morpholine) and some primary alkylamines, can directly displace the chlorine atom under thermal conditions. nih.gov These reactions are typically carried out in a suitable solvent with the addition of a base to neutralize the HCl generated during the reaction. researchgate.net The reactivity of 2-chloropyrimidines in SNAr reactions is noted to be significantly higher—by a factor of 10¹⁴ to 10¹⁶—than that of chlorobenzene. nih.gov

Palladium-Catalyzed Buchwald-Hartwig Amination: For less nucleophilic amines, such as anilines and heteroarylamines, a palladium-catalyzed cross-coupling reaction is often required for efficient C-N bond formation. nih.govresearchgate.net The Buchwald-Hartwig amination has become a fundamental method in modern organic chemistry due to its broad substrate scope and functional group tolerance. nih.govwikipedia.org This reaction involves a catalytic cycle with a palladium complex, typically supported by a specialized phosphine (B1218219) ligand, which facilitates the coupling of the amine with the chloro-pyrimidine. organic-chemistry.org

The choice of reaction conditions allows for the selective synthesis of a wide range of 2-amino-substituted pyrimidine derivatives, which are valuable intermediates in medicinal chemistry.

| Nitrogen Nucleophile | Example Product | Typical Method |

|---|---|---|

| Aniline | (2-(Phenylamino)-6-methylpyrimidin-4-yl)methanol | Buchwald-Hartwig Amination |

| Piperazine | (2-(Piperazin-1-yl)-6-methylpyrimidin-4-yl)methanol | Non-catalyzed SNAr (Thermal) |

| Morpholine | (2-Morpholino-6-methylpyrimidin-4-yl)methanol | Non-catalyzed SNAr (Thermal) |

| Benzylamine | (2-(Benzylamino)-6-methylpyrimidin-4-yl)methanol | Non-catalyzed SNAr (Thermal) |

Cross-Coupling Reactions for Complex Pyrimidine Architectures

Cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, enabling the construction of complex molecular frameworks from simpler precursors. nih.govnih.govnih.gov For (2-Chloro-6-methylpyrimidin-4-yl)methanol, the reactive C-Cl bond serves as a handle for engaging in various palladium-catalyzed transformations to build more elaborate pyrimidine architectures.

Carbon-Carbon Bond Forming Reactions (e.g., Negishi, Buchwald-Hartwig coupling)

The formation of new carbon-carbon bonds at the C2 position of the pyrimidine ring is a key strategy for extending the molecular scaffold. While the Buchwald-Hartwig reaction is predominantly used for C-N bond formation as described previously, other cross-coupling reactions are well-suited for C-C bond construction. wikipedia.org

The Negishi cross-coupling is a prominent example, involving the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. acs.org This reaction has been successfully applied to pyrimidine systems, for instance, in the coupling of 5-iodo-2-chloropyrimidine with 2-pyridylzinc chloride. acs.org Similarly, Pd-catalyzed Negishi coupling has been used to synthesize 5-fluoroalkylated pyrimidine nucleosides from 5-iodo-pyrimidine precursors. nih.gov By analogy, (2-Chloro-6-methylpyrimidin-4-yl)methanol can serve as the electrophilic partner in a Negishi coupling with various organozinc reagents (e.g., alkylzinc, arylzinc) to introduce new carbon substituents at the C2 position.

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition of the chloro-pyrimidine to the Pd(0) catalyst, transmetalation from the organometallic reagent (e.g., organozinc) to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

| Reaction Type | Coupling Partner | Example Product | Catalyst System (Typical) |

|---|---|---|---|

| Negishi Coupling | Phenylzinc chloride (PhZnCl) | (2-Phenyl-6-methylpyrimidin-4-yl)methanol | Pd(PPh₃)₄ |

| Negishi Coupling | Vinylzinc bromide (CH₂=CHZnBr) | (2-Vinyl-6-methylpyrimidin-4-yl)methanol | Pd(PPh₃)₄ |

Carbon-Heteroatom Bond Formations

Beyond the crucial C-N bond formations discussed in section 4.2.3, palladium-catalyzed cross-coupling methodologies can be extended to form bonds between the pyrimidine C2 carbon and other heteroatoms, such as oxygen (C-O) and sulfur (C-S). nih.gov These reactions significantly broaden the range of accessible derivatives from (2-Chloro-6-methylpyrimidin-4-yl)methanol.

The mechanisms for these transformations are analogous to the Buchwald-Hartwig amination, involving a palladium catalyst that facilitates the coupling of an alcohol (for C-O bonds) or a thiol (for C-S bonds) with the C-Cl bond of the pyrimidine. These reactions typically require a palladium precursor, a suitable phosphine ligand, and a base.

C-O Bond Formation (Etherification): The reaction of (2-Chloro-6-methylpyrimidin-4-yl)methanol with alcohols or phenols under palladium catalysis yields 2-alkoxy- or 2-aryloxypyrimidine derivatives. This provides access to a class of pyrimidine ethers.

C-S Bond Formation (Thioetherification): Similarly, coupling with thiols or thiophenols produces 2-alkylthio- or 2-arylthiopyrimidine derivatives (thioethers). Research on related pyrimidine scaffolds has demonstrated the formation of C-O and C-S bonds, such as in the synthesis of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide, highlighting the feasibility of these transformations. nih.gov

These carbon-heteroatom bond-forming reactions are integral to molecular design, allowing for the fine-tuning of a compound's electronic and steric properties. nih.gov

| Bond Formed | Nucleophile | Example Product | Reaction Type |

|---|---|---|---|

| C-O | Phenol | (2-Phenoxy-6-methylpyrimidin-4-yl)methanol | Buchwald-Hartwig Etherification |

| C-S | Benzenethiol | (2-(Phenylthio)-6-methylpyrimidin-4-yl)methanol | Buchwald-Hartwig Thioetherification |

Computational and Theoretical Studies of 2 Chloro 6 Methylpyrimidin 4 Yl Methanol and Its Derivatives

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and to predict their reactivity. DFT calculations are instrumental in elucidating reaction mechanisms by determining the energies of reactants, products, intermediates, and transition states.

Detailed DFT studies on pyrimidine (B1678525) derivatives have provided significant insights into their chemical behavior. For instance, calculations at the B3LYP/6-311++G(d,p) level of theory are commonly employed to optimize molecular geometries and compute thermodynamic parameters. nih.gov Such studies can predict the most likely pathways for nucleophilic substitution reactions at the C2 position of the pyrimidine ring, a common transformation for 2-chloro-substituted pyrimidines. The chlorine atom at the C2 position makes this site electrophilic and susceptible to attack by nucleophiles.

Theoretical investigations into the reaction of similar 2-chloropyrimidines with amines, for example, would involve locating the transition state for the SNAr (Substitution Nucleophilic Aromatic) mechanism. The calculated activation energy barrier for this process provides a quantitative measure of the reaction's feasibility. Furthermore, DFT can be used to model the catalytic effect of solvents or catalysts on the reaction energetics. acs.org

Table 1: Hypothetical DFT-Calculated Energy Profile for the Amination of (2-Chloro-6-methylpyrimidin-4-yl)methanol

| Species | Relative Energy (kcal/mol) |

| Reactants ((2-Chloro-6-methylpyrimidin-4-yl)methanol + Amine) | 0.0 |

| Meisenheimer Intermediate | -5.8 |

| Transition State | +15.2 |

| Products | -12.5 |

Note: This data is illustrative and based on typical values for SNAr reactions of chloropyrimidines.

Molecular Dynamics Simulations for Conformational Analysis

Table 2: Torsional Angle Preferences for the C4-C-O-H Dihedral in a Simulated Environment

| Torsional Angle Range (degrees) | Population (%) |

| -60 to 60 | 65 |

| 60 to 180 | 25 |

| -60 to -180 | 10 |

Note: This table represents a hypothetical distribution of conformations for the hydroxymethyl group based on general principles of conformational analysis.

Computational Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of chemical reactions. For (2-Chloro-6-methylpyrimidin-4-yl)methanol, these methods can forecast the most reactive sites and the likely outcomes of various transformations.

Reactivity indices derived from DFT, such as Fukui functions and dual descriptors, can identify the atoms most susceptible to nucleophilic or electrophilic attack. In the case of (2-Chloro-6-methylpyrimidin-4-yl)methanol, the C2 and C6 positions are expected to be the most electrophilic due to the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent. The hydroxymethyl group, on the other hand, can act as a nucleophile or be a site for further functionalization.

Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool for predicting the biological activity of a series of related compounds. nih.govacs.orgamanote.com By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with observed activity, QSAR models can guide the design of new derivatives with enhanced potency. For pyrimidine derivatives, QSAR studies have been successfully used to predict their efficacy as kinase inhibitors, anticancer agents, and antimicrobials. acs.orgnih.gov

Electronic Structure Analysis and Quantum Chemical Properties

The electronic structure of a molecule governs its chemical and physical properties. Quantum chemical calculations provide a detailed picture of the electron distribution and orbital energies within (2-Chloro-6-methylpyrimidin-4-yl)methanol.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For pyrimidine derivatives, the HOMO is often localized on the pyrimidine ring and any electron-donating substituents, while the LUMO is typically centered on the electron-deficient ring.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For (2-Chloro-6-methylpyrimidin-4-yl)methanol, the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxymethyl group are expected to be regions of negative electrostatic potential.

Table 3: Calculated Quantum Chemical Properties for a Substituted Chloropyrimidine

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.8 D |

Note: These values are representative for a molecule of similar size and functionality and are based on DFT calculations.

In Silico Methodologies in Pyrimidine Design

In silico methodologies play a crucial role in modern drug discovery and materials science, enabling the rational design of new molecules with specific properties. For pyrimidine derivatives, these computational approaches are widely used to design potent and selective inhibitors of biological targets, such as protein kinases. researchgate.netnih.gov

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a target protein to design ligands that can bind with high affinity and selectivity. Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a receptor. For designing derivatives of (2-Chloro-6-methylpyrimidin-4-yl)methanol as kinase inhibitors, docking studies can help in optimizing the substituents on the pyrimidine ring to maximize interactions with the ATP-binding site of the kinase.

Ligand-based drug design (LBDD) methods are employed when the 3D structure of the target is unknown. These approaches, including pharmacophore modeling and 3D-QSAR, rely on the properties of known active molecules to build a model that can predict the activity of new compounds. nih.gov These in silico tools significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Analytical and Spectroscopic Characterization of 2 Chloro 6 Methylpyrimidin 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific experimental NMR data for (2-Chloro-6-methylpyrimidin-4-yl)methanol is not widely published, analysis of related pyrimidine (B1678525) derivatives allows for the prediction of its spectral features.

In the ¹H NMR spectrum of a typical pyrimidine derivative, distinct signals for the methyl, methylene (B1212753), and aromatic protons are expected. For (2-Chloro-6-methylpyrimidin-4-yl)methanol, the methyl protons (CH₃) would likely appear as a singlet in the upfield region, typically around δ 2.4-2.6 ppm. The methylene protons (CH₂) of the hydroxymethyl group are expected to produce a singlet or a doublet (if coupled to the hydroxyl proton) at approximately δ 4.5-4.8 ppm. The pyrimidine ring proton would resonate further downfield, likely as a singlet in the aromatic region, estimated to be around δ 7.0-7.5 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For (2-Chloro-6-methylpyrimidin-4-yl)methanol, distinct signals would be anticipated for each carbon atom. The methyl carbon (CH₃) would appear at the most upfield position, generally in the range of δ 20-25 ppm. The methylene carbon (CH₂) of the hydroxymethyl group would be found further downfield, typically around δ 60-65 ppm. The carbon atoms of the pyrimidine ring would exhibit the most downfield shifts due to their aromaticity and the influence of the electronegative nitrogen and chlorine atoms. The carbon bearing the chlorine atom (C-Cl) is expected to resonate at approximately δ 160-165 ppm, while the other ring carbons would appear in the δ 110-170 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (2-Chloro-6-methylpyrimidin-4-yl)methanol

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Methyl (CH₃) | 2.4 - 2.6 | 20 - 25 |

| Methylene (CH₂) | 4.5 - 4.8 | 60 - 65 |

| Pyrimidine CH | 7.0 - 7.5 | 110 - 120 |

| C-OH | Variable (broad singlet) | - |

| C-Cl | - | 160 - 165 |

| Other Ring C | - | 150 - 170 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (2-Chloro-6-methylpyrimidin-4-yl)methanol is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, which is often broadened due to hydrogen bonding. The C-H stretching vibrations of the methyl and methylene groups would appear in the 3000-2850 cm⁻¹ region. Aromatic C-H stretching from the pyrimidine ring is expected to be observed at slightly higher wavenumbers, typically above 3000 cm⁻¹.

The C=N and C=C stretching vibrations within the pyrimidine ring will give rise to a series of sharp absorption bands in the 1600-1400 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would likely be observed in the 1050-1000 cm⁻¹ range. Finally, the C-Cl stretching vibration is expected to produce a band in the 800-600 cm⁻¹ region of the spectrum. Analysis of the IR spectrum of the related compound, 2-amino-4-chloro-6-methylpyrimidine, shows characteristic peaks for the pyrimidine ring and the C-Cl bond which supports these expected ranges.

Table 2: Expected IR Absorption Frequencies for (2-Chloro-6-methylpyrimidin-4-yl)methanol

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3400 - 3200 (broad) |

| C-H Stretch (Aromatic) | > 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=N, C=C Stretch (Pyrimidine) | 1600 - 1400 |

| C-O Stretch (Primary Alcohol) | 1050 - 1000 |

| C-Cl Stretch | 800 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and providing structural information through fragmentation analysis.

For (2-Chloro-6-methylpyrimidin-4-yl)methanol (C₆H₇ClN₂O), the calculated monoisotopic mass is approximately 158.02 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 158. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 160 with about one-third the intensity of the molecular ion peak would be a characteristic feature.

Predicted mass spectrometry data suggests several possible adducts in softer ionization techniques like electrospray ionization (ESI). pitt.edu For instance, the protonated molecule [M+H]⁺ would be observed at m/z 159.03197, and the sodium adduct [M+Na]⁺ at m/z 181.01391. pitt.edu

Fragmentation patterns provide further structural confirmation. Common fragmentation pathways for this molecule could include the loss of a hydrogen atom, a hydroxyl radical, or a chloromethyl radical. The loss of water from the protonated molecule [M+H-H₂O]⁺ is also a plausible fragmentation, which would result in a peak at m/z 141.02195. pitt.edu

Table 3: Predicted m/z Values for (2-Chloro-6-methylpyrimidin-4-yl)methanol Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 159.03197 |

| [M+Na]⁺ | 181.01391 |

| [M-H]⁻ | 157.01741 |

| [M+NH₄]⁺ | 176.05851 |

| [M+H-H₂O]⁺ | 141.02195 |

Data sourced from PubChem. pitt.edu

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. It is essential for assessing the purity of synthesized (2-Chloro-6-methylpyrimidin-4-yl)methanol and for separating it from starting materials, byproducts, and other impurities.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. In the synthesis of (2-Chloro-6-methylpyrimidin-4-yl)methanol, TLC is an indispensable tool.

By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system (mobile phase), the separation of the starting materials, intermediates, and the final product can be visualized. The choice of eluent is critical and is often a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The separated spots can be visualized under UV light or by using a staining agent.

The retardation factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. By comparing the Rƒ value of the product spot with that of the starting material, the progress of the reaction can be effectively monitored. An Rƒ value of 0.27 has been reported for a related pyrimidine derivative in a specific TLC system, indicating the utility of this technique for monitoring reactions involving this class of compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and conformational details.

To date, the crystal structure of (2-Chloro-6-methylpyrimidin-4-yl)methanol has not been reported in the crystallographic databases. However, the crystal structure of the closely related compound, 2-Chloro-6-methylpyrimidin-4-amine, has been determined. This structure reveals a monoclinic crystal system with specific unit cell dimensions. In the solid state, the molecules are linked by hydrogen bonds, forming dimers which are further connected into a two-dimensional network. While not identical, the structural information from this related amine provides valuable insight into the likely packing and intermolecular interactions that could be expected in the crystalline form of (2-Chloro-6-methylpyrimidin-4-yl)methanol. Obtaining single crystals of sufficient quality is a prerequisite for X-ray crystallographic analysis.

Role of 2 Chloro 6 Methylpyrimidin 4 Yl Methanol As a Key Synthetic Intermediate

Precursor for Pharmaceutical Intermediates and Analogs (e.g., Dasatinib Derivatives)

The pyrimidine (B1678525) core is a foundational structure in numerous pharmacologically active compounds, particularly in the domain of kinase inhibitors. While the specific compound (2-Chloro-6-methylpyrimidin-4-yl)methanol is not a direct documented precursor in the widely published synthesis routes of the dual Src/Abl kinase inhibitor Dasatinib, its constitutional isomer is. The synthesis of Dasatinib and its derivatives extensively utilizes intermediates derived from a 6-chloro-2-methylpyrimidin-4-yl scaffold. nih.govvixra.org

In typical Dasatinib synthesis, a key intermediate, such as 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, is formed by coupling an amino-thiazole carboxamide with 4,6-dichloro-2-methylpyrimidine. vixra.orgasianpubs.org This highlights the general strategy of using the reactivity of the chlorine atom on the pyrimidine ring to build the complex architecture of the final drug molecule. chemicalbook.com

Although not the Dasatinib precursor, (2-Chloro-6-methylpyrimidin-4-yl)methanol serves as a relevant example of a chloropyrimidine building block that could be used to generate novel pharmaceutical analogs and kinase inhibitors. The chlorine at the 2-position can be displaced by various nucleophiles (e.g., amines, thiols), while the methanol (B129727) group at the 4-position can be oxidized to an aldehyde or acid, or used in ether or ester linkages. This dual functionality allows for the systematic modification of molecular structure to explore structure-activity relationships (SAR). For instance, in the development of Aurora kinase inhibitors, complex scaffolds are similarly built up from reactive starting materials like 2,4,6-trichloropyrimidine, demonstrating the utility of such halogenated heterocycles in medicinal chemistry. nih.gov

The synthesis of various Dasatinib conjugates, where amino acids or fatty acids are attached to the core structure, further illustrates the chemical strategy of modifying a central scaffold to improve specificity or other properties. nih.gov (2-Chloro-6-methylpyrimidin-4-yl)methanol represents a starting point from which analogous, albeit structurally distinct, libraries of potential inhibitors could be developed.

Table 1: Physicochemical Properties of (2-Chloro-6-methylpyrimidin-4-yl)methanol

| Property | Value |

| Molecular Formula | C₆H₇ClN₂O |

| Monoisotopic Mass | 158.02469 Da |

| InChIKey | OBSZITGLKYKBMC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)Cl)CO |

| CAS Number | 171197-80-1 |

Data sourced from PubChem. uni.lu

Building Block for Heterocyclic Compound Libraries

In modern drug discovery, the generation of chemical libraries containing a large number of diverse compounds is essential for identifying new therapeutic leads. (2-Chloro-6-methylpyrimidin-4-yl)methanol is a suitable building block for the synthesis of such heterocyclic compound libraries due to its two distinct points for chemical modification.

Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position of the electron-deficient pyrimidine ring is a prime site for SNAr reactions. It can be readily displaced by a wide array of nucleophiles, including primary and secondary amines, alcohols, and thiols. This reaction allows for the introduction of diverse side chains and functional groups, rapidly generating a library of substituted pyrimidines.

Modification of the Methanol Group: The primary alcohol functional group offers a second, orthogonal site for chemical diversification. It can undergo oxidation to form an aldehyde or carboxylic acid, esterification with various carboxylic acids, or etherification with alkyl halides.

The combination of these two reactive handles allows for a combinatorial approach to synthesis. A matrix of products can be generated by reacting a set of nucleophiles at the chloro position with a set of reagents at the methanol position. This strategy enables the efficient exploration of the chemical space around the pyrimidine scaffold, which is a common core in many biologically active molecules. This general principle is a cornerstone of combinatorial chemistry, used to create libraries for high-throughput screening against biological targets.

Contribution to the Design and Synthesis of Advanced Organic Materials

There is no specific information available in the reviewed literature detailing the use of (2-Chloro-6-methylpyrimidin-4-yl)methanol in the synthesis of advanced organic materials. However, heterocyclic compounds, in general, are widely investigated for applications in materials science. Nitrogen-containing heterocycles like pyrimidines are explored for their electronic properties and their ability to act as ligands in coordination chemistry.

Theoretically, the functional groups on (2-Chloro-6-methylpyrimidin-4-yl)methanol could allow for its incorporation into larger polymeric structures or metal-organic frameworks (MOFs). The nitrogen atoms in the pyrimidine ring could coordinate with metal ions, while the methanol group could be modified to act as a polymerizable unit or a linking group. Such applications remain speculative for this specific compound pending further research and publication.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (2-Chloro-6-methylpyrimidin-4-yl)methanol?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing precursors like 2-chloro-4-hydroxymethyl-6-methylpyrimidine with appropriate catalysts (e.g., HCl in ethanol) under controlled temperatures (70–90°C) for 24–48 hours yields the product. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol is recommended .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of chlorine-containing reagents to minimize byproducts like dechlorinated derivatives .

Q. How can spectroscopic techniques (NMR, MS, IR) be employed to characterize (2-Chloro-6-methylpyrimidin-4-yl)methanol?

- Methodology :

- ¹H/¹³C NMR : Identify the hydroxymethyl group (δ ~4.5 ppm for -CH2OH in DMSO-d6) and aromatic protons (δ ~6.5–8.5 ppm for pyrimidine ring). Chlorine substituents cause deshielding effects on adjacent carbons .

- Mass Spectrometry (ESI-MS) : Look for molecular ion peaks at m/z 174.59 (M+H⁺) and fragmentation patterns corresponding to loss of -CH2OH or Cl .

- IR : Confirm hydroxyl (-OH stretch at ~3200–3400 cm⁻¹) and C-Cl (600–800 cm⁻¹) groups .

Q. What are the reactivity trends of the chlorine substituent in this compound under nucleophilic substitution?

- Methodology : The chlorine at position 2 of the pyrimidine ring is susceptible to displacement by nucleophiles (e.g., amines, alkoxides). For instance, reacting with benzylamine in DMF at 100°C yields 2-(benzylamino)-6-methylpyrimidin-4-yl-methanol. Kinetic studies show pseudo-first-order behavior, with rate constants dependent on solvent polarity and temperature .

Advanced Research Questions

Q. How can computational modeling (DFT, QM/MM) predict electronic properties and reaction pathways for this compound?

- Methodology : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps, electrostatic potentials, and transition states for substitution reactions. Compare with experimental UV-Vis spectra (λmax ~270 nm in methanol) to validate electronic transitions .

- Data Interpretation : Correlate electron-withdrawing effects of the chlorine atom with enhanced electrophilicity at position 2 .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound and its derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software for refinement. Grow crystals via slow evaporation of methanol/water solutions. Key parameters: space group P2₁/c, unit cell dimensions (e.g., a = 7.8 Å, b = 10.2 Å), and hydrogen-bonding networks involving the hydroxymethyl group .

Q. How do structural modifications (e.g., replacing -CH2OH with -COOH) affect bioactivity in drug discovery contexts?

- Methodology : Synthesize analogs and evaluate against biological targets (e.g., antimicrobial assays using Staphylococcus aureus). Compare IC50 values and binding affinities via molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with bacterial enzymes) .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting biological activity reports)?

- Methodology :

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) and validate purity via HPLC (>98%).

- Meta-Analysis : Cross-reference data from structural analogs (e.g., pyridine vs. pyrimidine derivatives) to identify substituent-specific trends .

- Statistical Tools : Apply ANOVA or multivariate regression to isolate confounding variables (e.g., solvent effects in cytotoxicity assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.